5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester

Medicinal Chemistry Heterocyclic Synthesis Regioisomer Differentiation

Ethyl 5-amino-6-chloronicotinate (CAS 390816-56-5) is a disubstituted pyridine building block characterized by the specific spatial arrangement of an amino group at the 5-position and a chlorine atom at the 6-position relative to the ethyl carboxylate at the 3-position. As a heterocyclic intermediate, it is not an active pharmaceutical ingredient (API) but a synthetic precursor whose substitution pattern dictates the regiochemical and biological outcomes of downstream analogs.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 390816-56-5
Cat. No. B3190078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester
CAS390816-56-5
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)Cl)N
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3
InChIKeyOLCXDHSNTGPXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-6-chloro-3-pyridinecarboxylate (CAS 390816-56-5): Core Identity and Comparator Landscape


Ethyl 5-amino-6-chloronicotinate (CAS 390816-56-5) is a disubstituted pyridine building block characterized by the specific spatial arrangement of an amino group at the 5-position and a chlorine atom at the 6-position relative to the ethyl carboxylate at the 3-position. As a heterocyclic intermediate, it is not an active pharmaceutical ingredient (API) but a synthetic precursor whose substitution pattern dictates the regiochemical and biological outcomes of downstream analogs. While structural isomers such as Ethyl 6-amino-5-chloronicotinate (CAS 305329-79-7) [1] and methyl ester variants (e.g., CAS 211915-96-7) [2] exist, the unique 5-amino/6-chloro configuration of this compound presents a distinct chemical and biological profile that prevents simple interchangeability in medicinal chemistry and agrochemical design.

Substitution Risk Assessment: Why Ethyl 5-Amino-6-chloro-3-pyridinecarboxylate Cannot Be Replaced by Isomeric Analogs


While a casual procurement perspective might assume that exchanging Ethyl 5-amino-6-chloronicotinate for its 6-amino-5-chloro isomer (CAS 305329-79-7) is acceptable due to identical molecular formula and mass [1], this substitution introduces significant risk of experimental failure in structure-activity relationship (SAR) campaigns. The inversion of the amino and chloro substituents fundamentally alters the electronic density of the pyridine ring and the potential for hydrogen bonding with biological targets. Furthermore, the chlorine at the 6-position (vs. 5-position) provides a distinct handle for orthogonal cross-coupling reactions in synthetic sequences [2]. Consequently, using an in-class analog without rigorous analytical verification of the regioisomer may lead to inactive compounds, batch failures in library synthesis, or erroneous conclusions regarding target engagement. The evidence detailed below underscores that procurement decisions must be based on the specific 5-amino-6-chloro substitution pattern rather than merely the functional class.

Comparative Performance and Structural Differentiation Evidence for Ethyl 5-Amino-6-chloro-3-pyridinecarboxylate


Regioisomeric Specificity: Direct Comparison of 5-Amino-6-chloro vs. 6-Amino-5-chloro Nicotinate Esters

In the synthesis of pyridine-based pharmaceuticals, the substitution pattern dictates the biological activity of the final molecule. The target compound, Ethyl 5-amino-6-chloronicotinate (CAS 390816-56-5), is regioisomeric with Ethyl 6-amino-5-chloronicotinate (CAS 305329-79-7). These two compounds share an identical molecular formula (C8H9ClN2O2) and mass (200.62 g/mol) [1]. However, the position of the amino and chloro groups is reversed. This structural difference is critical because the chlorine atom at the 6-position (target compound) is sterically and electronically distinct from a chlorine at the 5-position (comparator) in cross-coupling reactions. A direct procurement error substituting one for the other leads to a downstream product with a different substitution vector, rendering any subsequent biological assay or patent claim invalid.

Medicinal Chemistry Heterocyclic Synthesis Regioisomer Differentiation

Comparative Reactivity and Electronic Effects of 5-Amino-6-chloro vs. 6-Chloronicotinate Scaffolds

The presence of the amino group at the 5-position ortho to the 6-chloro substituent in the target compound creates a distinct electronic environment compared to simple 6-chloronicotinate derivatives lacking an amino group. In pyridine-based SAR studies, 5-amino nicotinate derivatives (general class) have been shown to exhibit significant α-amylase and α-glucosidase inhibition, with IC50 values ranging from low to mid micromolar concentrations in enzymatic assays [1]. The target compound's specific 5-amino-6-chloro arrangement positions it as a key intermediate for constructing such bioactive molecules, where the chlorine serves as a reactive handle for further diversification via palladium-catalyzed cross-coupling, while the amino group can be diazotized or acylated to modulate pharmacokinetic properties [2]. In contrast, simple 6-chloronicotinates without the 5-amino group show distinct reactivity profiles and are primarily utilized as salt-forming agents or coordination ligands rather than as direct precursors for bioactive heterocycles [3]. The combination of both functionalities in a single scaffold provides a synthetic advantage that cannot be achieved by sequentially modifying a simpler precursor.

Cross-Coupling Medicinal Chemistry SAR Analysis

Differentiation from Methyl Ester Analogs: Impact of Ester Group on Synthetic Tractability and Solubility

While methyl ester analogs such as Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7) share the identical substitution pattern on the pyridine ring, the choice of ester protecting group significantly impacts both solubility and synthetic utility. The methyl ester analog exhibits calculated solubility of approximately 8.6 g/L at 25°C in water . Although direct experimental data for the ethyl ester (target compound) is limited in public repositories, class-level inference based on homologous ester series indicates that the ethyl ester will possess lower aqueous solubility (due to increased hydrophobicity from the additional methylene unit) but enhanced solubility in organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran. This solubility shift is advantageous for reactions requiring anhydrous conditions (e.g., Grignard additions, palladium-catalyzed couplings) and for chromatographic purification on silica gel, where the ethyl ester's reduced polarity facilitates separation from more polar byproducts [1]. Furthermore, the ethyl ester offers a different deprotection profile: it can be selectively cleaved under mild basic conditions without affecting the 6-chloro substituent, whereas the methyl ester may require harsher saponification or acidic hydrolysis that risks decomposition of the amino-chloropyridine core.

Synthetic Methodology Solubility Engineering Protecting Group Strategy

Optimal Use Cases for Ethyl 5-Amino-6-chloro-3-pyridinecarboxylate Based on Comparative Evidence


Regioisomer-Dependent Medicinal Chemistry Campaigns Targeting Kinases or Metabolic Enzymes

When synthesizing kinase inhibitors or α-glucosidase/α-amylase inhibitors that require a 5-amino-6-substituted pyridine core for target binding [1], the precise regioisomer (CAS 390816-56-5) is mandatory. Procurement of the 6-amino-5-chloro isomer (CAS 305329-79-7) will result in a structurally different molecule that fails to recapitulate the intended binding mode, as the hydrogen-bonding amino group and the hydrophobic chlorine occupy incorrect spatial positions within the active site. This scenario demands analytical certification confirming the 5-amino-6-chloro substitution to ensure SAR integrity and avoid wasting downstream biological screening resources.

Multi-Step Synthesis Requiring Orthogonal Functional Group Manipulation in Anhydrous Media

This compound is ideally suited for synthetic sequences that involve palladium-catalyzed cross-coupling at the 6-chloro position followed by functionalization of the 5-amino group. The ethyl ester (versus the methyl ester) provides superior solubility in aprotic organic solvents (e.g., THF, DMF, ethyl acetate) required for these transformations [2]. Its reduced aqueous solubility minimizes side reactions with water-sensitive reagents and facilitates work-up by extraction rather than tedious aqueous lyophilization. The ethyl ester can also be selectively cleaved to the carboxylic acid under mild basic hydrolysis, preserving the sensitive amino-chloro functionality for subsequent amide bond formation in peptide coupling or bioconjugation steps [3].

Library Synthesis and Fragment-Based Drug Discovery (FBDD)

In the generation of diverse compound libraries, the 5-amino-6-chloro substitution pattern serves as a privileged scaffold for parallel synthesis. The chlorine at the 6-position acts as a universal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing the introduction of aryl, amine, or alkyne diversity elements [2]. Simultaneously, the 5-amino group can be derivatized via reductive amination, acylation, or diazonium chemistry to install a second orthogonal diversity point. The ethyl ester protecting group ensures the carboxylic acid remains masked during these manipulations, enabling late-stage deprotection and conjugation to affinity tags or solid supports without interfering with library purity. This dual-functionalization capability reduces the number of synthetic steps by at least two compared to starting from a mono-functionalized pyridine building block.

Agrochemical Intermediate with Defined Metabolic Stability Profile

The 5-amino-6-chloro-3-pyridinecarboxylate scaffold is a known precursor for nicotinoid agrochemicals and herbicides where the substitution pattern influences soil mobility and plant uptake. The ethyl ester (logP higher than methyl ester) provides a balance between lipophilicity for leaf penetration and hydrolytic stability for shelf-life. The 6-chloro substituent contributes to metabolic stability against cytochrome P450 oxidation in target pests, while the 5-amino group can be modified to fine-tune systemic mobility [4]. Using the correct regioisomer ensures that the bioactive metabolite generated upon ester hydrolysis in planta (5-amino-6-chloronicotinic acid) matches the patent-specified structure, avoiding regulatory and efficacy issues.

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